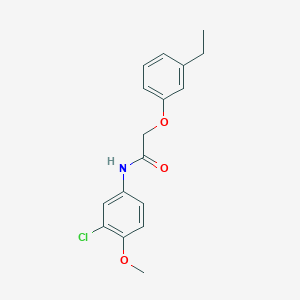![molecular formula C12H16BrNO3S B5690907 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)
1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylpiperidine compounds and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine is not fully understood. However, it has been proposed that it may act as a sodium channel blocker, which could explain its anticonvulsant and analgesic activities. It has also been suggested that it may have an inhibitory effect on the release of inflammatory mediators, which could explain its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been found to reduce inflammation and pain in animal models of inflammatory and neuropathic pain. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine in lab experiments is its potential therapeutic applications. It has been found to exhibit various biological activities and could be useful in the development of new drugs for the treatment of epilepsy, neuropathic pain, and Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop drugs based on its activity.
Future Directions
There are several future directions for the study of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine. One direction is to further investigate its mechanism of action to better understand how it produces its biological effects. Another direction is to develop new drugs based on its activity for the treatment of epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, it could be useful to investigate its potential use in other disease states, such as Parkinson's disease and multiple sclerosis.
Synthesis Methods
The synthesis of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine.
Scientific Research Applications
1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKJJOCLCGFYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)


![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)

![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)